molecular formula C19H23N3O2 B10882033 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B10882033
M. Wt: 325.4 g/mol
InChI Key: FRTKZIWMXSDEOR-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-methylbenzyl group and a 2-nitrobenzyl group

Preparation Methods

The synthesis of 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine typically involves the reaction of 1-(3-methylbenzyl)piperazine with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding piperazine and benzyl alcohol derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, nitric acid, sulfuric acid, and halogens like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, potentially modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

1-(3-Methylbenzyl)-4-(2-nitrobenzyl)piperazine can be compared with other similar compounds, such as:

    1-Benzyl-4-(2-nitrobenzyl)piperazine: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.

  • **1-(3-Methylbenzyl)-4-benz

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C19H23N3O2/c1-16-5-4-6-17(13-16)14-20-9-11-21(12-10-20)15-18-7-2-3-8-19(18)22(23)24/h2-8,13H,9-12,14-15H2,1H3

InChI Key

FRTKZIWMXSDEOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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